molecular formula C8H8N2O3 B11909298 2,3-Dimethylpyrazolo[5,1-b]oxazole-6-carboxylic acid

2,3-Dimethylpyrazolo[5,1-b]oxazole-6-carboxylic acid

Cat. No.: B11909298
M. Wt: 180.16 g/mol
InChI Key: LSCNTFRKDHHUKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethylpyrazolo[5,1-b]oxazole-6-carboxylic acid is a heterocyclic compound with the molecular formula C8H8N2O3.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylpyrazolo[5,1-b]oxazole-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation and reducing agents like sodium borohydride (NaBH4) for reduction . Substitution reactions often require catalysts or specific reaction conditions to proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethylpyrazolo[5,1-b]oxazole-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

2,3-Dimethylpyrazolo[5,1-b]oxazole-6-carboxylic acid is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects. The synthesis methods and structure-activity relationships (SAR) are also discussed to provide a comprehensive understanding of this compound's potential in medicinal chemistry.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate hydrazines with carbonyl compounds under controlled conditions. The resulting compound features a pyrazole ring fused to an oxazole moiety, which is critical for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Research indicates that pyrazole compounds can inhibit key oncogenic pathways such as BRAF(V600E) and EGFR. For instance, one study demonstrated that certain pyrazole derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with doxorubicin, suggesting a synergistic effect that enhances therapeutic efficacy against resistant cancer subtypes .

CompoundIC50 (µM)Cancer Cell LineSynergistic Effect with Doxorubicin
Pyrazole A<10MCF-7Yes
Pyrazole B<10MDA-MB-231Yes

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This suggests its potential as an anti-inflammatory agent in conditions characterized by excessive inflammation .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial activity . Studies indicate that it possesses significant antibacterial properties, potentially disrupting bacterial cell membranes and leading to cell lysis. This mechanism is crucial for developing new antimicrobial agents against resistant strains .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Substituents on the Pyrazole Ring : Modifications at the 2 and 3 positions of the pyrazole ring significantly influence its biological activity. For example, the presence of electron-withdrawing groups enhances its potency against various targets.
  • Oxazole Moiety : The incorporation of the oxazole ring contributes to the compound's ability to interact with biological macromolecules such as proteins and nucleic acids.

Case Studies

Several case studies have illustrated the effectiveness of pyrazole derivatives in clinical settings:

  • Breast Cancer Treatment : A study involving the combination of this compound with conventional chemotherapy demonstrated improved outcomes in patients with Claudin-low breast cancer subtypes.
  • Inflammatory Diseases : Clinical trials assessing the anti-inflammatory effects showed a reduction in biomarkers associated with chronic inflammation when treated with this compound.

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

2,3-dimethylpyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid

InChI

InChI=1S/C8H8N2O3/c1-4-5(2)13-7-3-6(8(11)12)9-10(4)7/h3H,1-2H3,(H,11,12)

InChI Key

LSCNTFRKDHHUKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC(=NN12)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.